6-Fluoro-3-iodo-2-methoxypyridine
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Overview
Description
6-Fluoro-3-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-iodo-2-methoxypyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of 2-methoxypyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yield and selectivity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (MeONa) in methanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .
Scientific Research Applications
6-Fluoro-3-iodo-2-methoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3,6-Difluoro-2-methoxypyridine: Similar in structure but lacks the iodine atom.
2-Fluoro-3-iodo-6-methoxypyridine: Similar but with different substitution positions.
Uniqueness: 6-Fluoro-3-iodo-2-methoxypyridine is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields of research .
Properties
IUPAC Name |
6-fluoro-3-iodo-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBWCWJEHZZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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